molecular formula C21H15N5O4 B12732112 4-((2-Furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid CAS No. 134895-20-8

4-((2-Furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid

Cat. No.: B12732112
CAS No.: 134895-20-8
M. Wt: 401.4 g/mol
InChI Key: MDVPOHRKOBDVIS-UHFFFAOYSA-N
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Description

4-((2-Furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid is a complex organic compound characterized by its unique structure, which includes a furanyl group, a quinazolinyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid typically involves multiple steps, starting with the preparation of the quinazolinyl and furanyl intermediates. These intermediates are then coupled through azo linkage formation, followed by the introduction of the benzoic acid group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-((2-Furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired products.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-((2-Furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((2-Furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-((2-Furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid: Similar in structure but may have different functional groups or substituents.

    Quinazolinone derivatives: Share the quinazolinyl core but differ in other structural aspects.

    Furanyl derivatives: Contain the furanyl group but vary in other parts of the molecule.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

134895-20-8

Molecular Formula

C21H15N5O4

Molecular Weight

401.4 g/mol

IUPAC Name

4-[[furan-2-yl-[(2-methyl-4-oxoquinazolin-3-yl)diazenyl]methylidene]amino]benzoic acid

InChI

InChI=1S/C21H15N5O4/c1-13-22-17-6-3-2-5-16(17)20(27)26(13)25-24-19(18-7-4-12-30-18)23-15-10-8-14(9-11-15)21(28)29/h2-12H,1H3,(H,28,29)

InChI Key

MDVPOHRKOBDVIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=NC(=NC3=CC=C(C=C3)C(=O)O)C4=CC=CO4

Origin of Product

United States

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